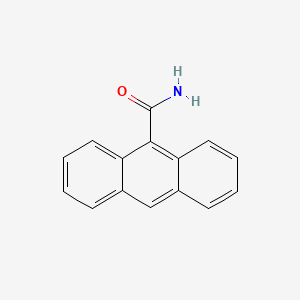

9-Anthracenecarboxamide

Vue d'ensemble

Description

9-Anthracenecarboxamide , also known as anthracene-9-carboxamide , is a chemical compound with the molecular formula C15H11NO . It belongs to the anthracene family and exhibits interesting photophysical properties . This compound has been studied for its applications in DNA detection and base discrimination .

Synthesis Analysis

The synthesis of 9-Anthracenecarboxamide involves the labeling of 2’-deoxyuridines with either 2-anthracene or 9-anthracene carboxamide moieties. These labeled oligonucleotide probes are designed to detect adenine bases in target DNA sequences .

Chemical Reactions Analysis

While specific chemical reactions involving 9-Anthracenecarboxamide are not extensively documented, its photophysical properties make it suitable for applications such as DNA chip-based single nucleotide polymorphism (SNP) detection .

Applications De Recherche Scientifique

Self-Assembled Structures

9-Anthracenecarboxamide has been used in the study of self-assembled structures on surfaces . The surface self-assembly process of 9-anthracene carboxylic acid (AnCA) on Ag(111) was investigated using Scanning Tunneling Microscopy (STM). Depending on the molecular surface density, four spontaneously formed and one annealed AnCA ordered phases were observed . This structural diversity stems from a complicated competition of different interactions of AnCA molecules on metal surface, including intermolecular and molecular-substrate interactions, as well as the steric demand from high molecular surface density .

Nanostructure Fabrication

The self-assembled nanostructures of 9-Anthracenecarboxamide are usually stabilized by non-covalent forces, such as hydrogen bonding, metal coordination, van der Waals interaction, and dipole-dipole interaction . These self-assembled nanostructures can contribute to the fabrication and optimization of the molecular-based nanostructures for applications .

Organic Thin Films

For many applications, well-defined organic thin films are desirable in order to achieve better electrical and optical performances . The growth and structure control of monolayer films are crucial in determining both the morphologies and electronic states of the final films . By choosing appropriate building blocks and growth parameters, different adlayer structures can be produced on surfaces .

CRISPR/Cas9 Gene Editing

Due to its high efficiency and precision, the CRISPR/Cas9 technique has been employed to explore the functions of cancer-related genes, establish tumor-bearing animal models and probe drug targets . This vastly increases our understanding of cancer genomics .

Oncological Research

The CRISPR/Cas9 gene editing technology has been used in oncological research . It has been used to reveal tumorigenesis, metastasis, and drug resistance mechanisms .

Adoptive T Cell Therapy (ACT)

The potential of CRISPR/Cas9 engineering to enhance the effect of adoptive T cell therapy (ACT) and reduce adverse reactions has been demonstrated .

Propriétés

IUPAC Name |

anthracene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWJYCGQHFPQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956286 | |

| Record name | Anthracene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Anthracenecarboxamide | |

CAS RN |

34810-13-4 | |

| Record name | 9-Anthramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034810134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

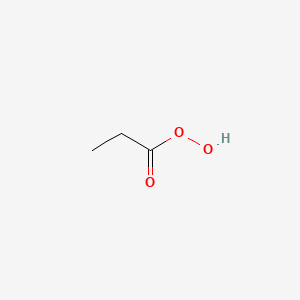

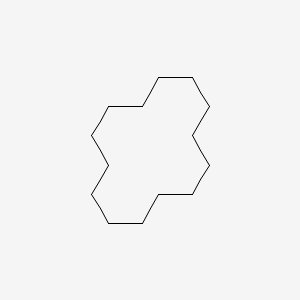

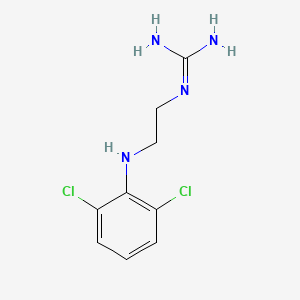

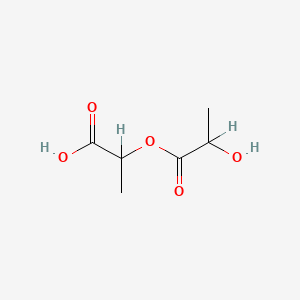

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

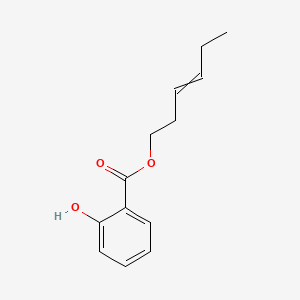

![2-[(Tetrahydrofurfuryl)oxy]ethanol](/img/structure/B1198805.png)